Structural Elucidation and Analytical Characterization of Fluotracen Hydrochloride (CAS 57363-14-1)
Structural Elucidation and Analytical Characterization of Fluotracen Hydrochloride (CAS 57363-14-1)
Executive Summary
The pharmacological landscape of neuropsychiatric therapeutics frequently relies on polycyclic architectures to interface with multiple receptor systems. Fluotracen Hydrochloride (CAS 57363-14-1), a tricyclic compound structurally related to melitracen, represents a unique paradigm in drug design. Originally investigated for its dual antidepressant and antipsychotic properties, it acts on both monoaminergic reuptake mechanisms and dopaminergic pathways[1].
As a Senior Application Scientist, I have designed this technical whitepaper to provide a comprehensive framework for the structural and analytical characterization of Fluotracen Hydrochloride. This guide moves beyond basic methodologies, detailing the rigorous, self-validating protocols required to elucidate its cis-9,10-dihydroanthracene core, the electron-withdrawing trifluoromethyl group, and the protonated tertiary amine side chain.
Molecular Architecture & Physicochemical Profiling
Fluotracen (SKF-28,175) is characterized by a puckered 9,10-dihydroanthracene ring system. The specific stereochemistry of the clinical candidate is the cis-(+/-) isomer, meaning the 9-propylamine chain and the 10-methyl group reside on the same face of the tricyclic plane[2]. The presence of a trifluoromethyl (-CF₃) group at the C2 position significantly alters the electron density of the aromatic system, increasing lipophilicity and metabolic stability.
To design an effective analytical workflow, we must first establish the physicochemical baseline of the molecule.
Table 1: Quantitative Physicochemical Data of CAS 57363-14-1
| Property | Value | Causality / Analytical Impact |
| IUPAC Name | N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine hydrochloride | Dictates the use of multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for complete structural assignment[2]. |
| Molecular Formula | C₂₁H₂₅ClF₃N | The presence of chlorine (salt) and fluorine necessitates specific mass spectrometric considerations[2]. |
| Molar Mass | 383.88 g/mol (Salt) | Target mass for gravimetric standard preparation. |
| Monoisotopic Mass | 347.186 g/mol (Free Base) | Precursor ion [M+H]⁺ will be observed at m/z 348.19 in ESI+ mode. |
| LogP (Predicted) | ~4.5 | The high lipophilicity of the tricyclic core requires a highly hydrophobic stationary phase (C18) for retention. |
Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for confirming the cis-stereochemistry and the structural integrity of the dihydroanthracene core.
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Solvent Selection: The choice of deuterated methanol (CD₃OD) over chloroform (CDCl₃) is dictated by the hydrochloride salt form of CAS 57363-14-1, which exhibits poor solubility in non-polar solvents. Complete dissolution is critical to ensure sharp resonance peaks and accurate integration values.
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¹⁹F NMR Utility: A distinct singlet at approximately -62 ppm will confirm the presence of the -CF₃ group, serving as a rapid orthogonal verification step without interference from proton signals.
Table 2: Expected ¹H NMR Resonance Assignments (400 MHz, CD₃OD)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Structural Significance |
| 7.10 - 7.50 | Multiplet | 7H | Aromatic protons | Confirms the substituted dihydroanthracene core. |
| 4.10 | Multiplet | 1H | C9 Methine | Defines the attachment point of the propylamine chain. |
| 2.85 | Singlet | 6H | N(CH₃)₂ | Validates the intact tertiary amine. |
| 1.45 | Doublet | 3H | C10-CH₃ | Confirms the methyl substitution on the tricyclic ring. |
High-Resolution Mass Spectrometry (LC-MS/MS)
Electrospray Ionization (ESI) in positive mode is utilized due to the basic tertiary amine. The primary fragmentation pathway involves the neutral loss of dimethylamine (45 Da), yielding a stable tricyclic carbocation.
Fig 1: Step-by-step LC-MS/MS analytical workflow for Fluotracen characterization.
Standardized Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a verification metric to prevent downstream analytical failures.
Protocol A: LC-MS/MS Quantitative Analysis
Objective: To quantify and confirm the mass fragments of Fluotracen Hydrochloride.
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Sample Preparation: Dissolve 1.0 mg of CAS 57363-14-1 in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock. Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: Formic acid ensures complete protonation of the tertiary amine, drastically enhancing ESI+ ionization efficiency.
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System Suitability Test (SST): Prior to sample analysis, inject a blank (solvent only) followed by a 10 ng/mL standard.
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Self-Validation Metric: Monitor the blank injection for carryover; acceptable limits dictate <0.1% of the LLOQ peak area. The standard must yield a Signal-to-Noise (S/N) ratio > 100:1.
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Chromatography: Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
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Causality: A gradient elution starting with high aqueous content ensures the polar protonated amine is retained, preventing early co-elution with void volume contaminants, while the high organic finish elutes the highly lipophilic tricyclic core.
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Mass Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Target the [M+H]⁺ precursor at m/z 348.2 and monitor the primary product ion at m/z 261.1 (loss of the side chain).
Protocol B: ¹H NMR Sample Preparation
Objective: To acquire high-resolution structural data.
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Solubilization: Weigh exactly 5.0 mg of the API into a clean glass vial. Add 0.6 mL of CD₃OD (Deuterated Methanol, 99.8% D).
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Homogenization: Vortex for 60 seconds. If particulates remain, sonicate for 2 minutes.
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Causality: Incomplete dissolution causes magnetic susceptibility gradients, leading to broad, uninterpretable peaks.
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Internal Calibration: Ensure the CD₃OD contains 0.03% v/v Tetramethylsilane (TMS).
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Self-Validation Metric: The TMS peak must be set to exactly 0.00 ppm. The residual solvent peak of CD₃OD must resolve strictly at 3.31 ppm. Any drift indicates magnetic field inhomogeneity or temperature fluctuation, requiring immediate shimming.
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Pharmacological Mechanism & Structural Activity Relationship (SAR)
The structural nuances of Fluotracen—specifically the combination of the tricyclic core and the tertiary amine side chain—endow it with a unique pharmacological profile. Unlike traditional tricyclic antidepressants (TCAs) that solely inhibit serotonin and norepinephrine reuptake, the specific geometry of the cis-isomer allows Fluotracen to additionally act as an antagonist at mesolimbic D2 dopamine receptors[1][3].
This dual mechanism was historically targeted to treat schizophrenia comorbid with depression, aiming to alleviate psychosis without exacerbating negative or depressive symptoms[1].
Fig 2: Dual pharmacological signaling pathways of Fluotracen mediating clinical effects.
References
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Fluotracen - Wikipedia Source: Wikimedia Foundation URL:[Link]
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Fluotracen Hydrochloride | C21H25ClF3N | CID 76957620 Source: National Center for Biotechnology Information. PubChem Compound Database URL:[Link]
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Fluotracen: a tricyclic compound with the combined properties of antidepressants and antipsychotics in animals Source: Fowler PJ, Zirkle CL, Macko E, et al. (1977). Arzneimittel-Forschung, 27(8), 1589–1595. (Indexed in PubMed) URL:[Link]
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Chronic administration of three neuroleptics: effects of behavioral supersensitivity mediated by two different brain regions in the rat Source: National Library of Medicine (PubMed) URL:[Link]
Sources
- 1. Fluotracen - Wikipedia [en.wikipedia.org]
- 2. Fluotracen Hydrochloride | C21H25ClF3N | CID 76957620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chronic administration of three neuroleptics: effects of behavioral supersensitivity mediated by two different brain regions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
